Home > Products > Screening Compounds P92952 > Carbasalate calcium
Carbasalate calcium - 93803-83-9

Carbasalate calcium

Catalog Number: EVT-1790473
CAS Number: 93803-83-9
Molecular Formula: C19H18CaN2O9
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbasalate calcium, also known as carbaspirin calcium, is a pharmaceutical compound that combines acetylsalicylic acid (aspirin) with calcium ions and urea. It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties, similar to those of aspirin but with enhanced stability and bioavailability. This compound is particularly noted for its ability to inhibit platelet aggregation, making it useful in preventing thrombotic events.

Source

Carbasalate calcium is synthesized through various chemical processes involving acetylsalicylic acid, urea, and calcium compounds. Its production can be traced back to methods developed in the mid-20th century, which aimed to improve the safety and efficacy of aspirin by modifying its structure.

Classification

Carbasalate calcium belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is classified as a derivative of acetylsalicylic acid. It is recognized in various pharmacopoeias including the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).

Synthesis Analysis

Methods

The synthesis of carbasalate calcium can be achieved through several methods. Two notable methods include:

  1. Method Using Calcium Carbonate:
    • Acetylsalicylic acid and urea are dissolved in water.
    • Calcium carbonate is added gradually while maintaining a low temperature (0-15 degrees Celsius) to prevent decomposition.
    • After filtration, methanol is added to precipitate carbasalate calcium from the solution.
    • The product is then vacuum dried to obtain a white crystalline powder with a high yield (approximately 94%) .
  2. Method Using Calcium Nitrate:
    • In this method, methanol or ethanol is heated, followed by the addition of acetylsalicylic acid, urea, and calcium nitrate.
    • The mixture is stirred until fully dissolved, cooled, and then treated with ammonia to neutralize the pH.
    • Crystallization occurs upon heating the solution again .

Technical Details

Both methods emphasize safety and efficiency in production, avoiding hazardous byproducts commonly associated with traditional aspirin synthesis. The use of calcium carbonate instead of more reactive compounds reduces risks during manufacturing.

Molecular Structure Analysis

Structure

Carbasalate calcium has a complex molecular structure characterized by its formula C18H14CaO8CH4N2OC_{18}H_{14}CaO_8\cdot CH_4N_2O. It consists of:

  • Acetylsalicylic Acid Moiety: Provides the anti-inflammatory properties.
  • Calcium Ion: Enhances solubility and bioavailability.
  • Urea: Stabilizes the compound.

Data

  • Molecular Weight: Approximately 458.43 g/mol
  • CAS Number: 5749-67-7
  • EINECS Number: 227-273-0
Chemical Reactions Analysis

Reactions

Carbasalate calcium undergoes various chemical reactions typical of NSAIDs:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into its constituent components—acetylsalicylic acid and urea.
  2. Decomposition: Under extreme conditions (high temperature or strong acids), it may decompose into harmful byproducts.

Technical Details

The stability of carbasalate calcium under physiological conditions allows for effective absorption in the gastrointestinal tract, enhancing its therapeutic efficacy compared to standard aspirin formulations.

Mechanism of Action

Process

Carbasalate calcium exhibits its pharmacological effects through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes: Similar to aspirin, it inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, reducing the synthesis of prostaglandins responsible for pain and inflammation.
  • Platelet Aggregation Inhibition: The presence of calcium enhances its ability to inhibit platelet aggregation more effectively than acetylsalicylic acid alone.

Data

Clinical studies have shown that carbasalate calcium maintains a longer duration of action due to its improved absorption profile compared to traditional aspirin formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Taste: Slightly bitter
  • Solubility: Freely soluble in water; practically insoluble in acetone and anhydrous methanol.

Chemical Properties

  • Melting Point: Approximately 220 to 240 degrees Celsius
  • Density: 1.662 g/cm³
  • Assay Purity: Not less than 99% .
Applications

Scientific Uses

Carbasalate calcium is utilized in various medical applications:

  • Pain Management: Effective for treating mild to moderate pain.
  • Anti-inflammatory Treatments: Used in conditions like arthritis due to its anti-inflammatory properties.
  • Cardiovascular Health: Employed as an antiplatelet agent to prevent thrombotic events in patients at risk for cardiovascular diseases.

Additionally, recent studies have focused on quantifying carbasalate calcium metabolites in food matrices using advanced techniques like liquid chromatography-tandem mass spectrometry . This highlights its relevance not only in pharmaceuticals but also in food safety monitoring.

Historical Development and Patent Landscape

Origins of Carbasalate Calcium: From Aspirin Derivatives to Chelation Innovations

Carbasalate calcium emerged from systematic efforts to overcome limitations of acetylsalicylic acid (aspirin) in veterinary medicine. Conventional aspirin exhibits poor water solubility, gastric irritation, and rapid hydrolysis in biological systems. The breakthrough came through calcium chelation chemistry: combining two acetylsalicylate anions with a calcium cation and urea, forming a stable coordination complex (C~20~H~24~CaN~4~O~10~; CAS 5749-67-7) [3] [9]. This structure significantly improved aqueous solubility (>500 mg/mL), enabling administration via drinking water—a critical advancement for livestock and poultry treatment [1] [9]. The urea component served dual purposes: stabilizing the complex via hydrogen bonding and enhancing metabolic activation by facilitating hydrolysis to active salicylic acid [6]. Early pharmacological studies confirmed retained cyclooxygenase (COX) inhibition while demonstrating reduced mucosal toxicity compared to aspirin—attributed to calcium's buffering action and avoidance of free salicylate release in the stomach [9].

Table 1: Molecular Advantages vs. Aspirin

PropertyAspirinCarbasalate CalciumBiological Impact
Water SolubilityLow (<3 mg/mL)High (>500 mg/mL)Enables mass administration via drinking water
Gastric Irritation PotentialHighModerately ReducedCalcium buffer minimizes local tissue damage
Hydrolysis RateRapidControlledUrea complexation enables gradual activation
Bioavailability (Poultry)Variable>90%Consistent therapeutic levels achieved

Key Milestones in Synthesis and Commercialization

Commercial synthesis of carbasalate calcium evolved through three generations of processes, each addressing yield, purity, or scalability challenges:

  • First-Generation (Solvent-Intensive): Early routes dissolved calcium nitrate and urea in methanol, followed by aspirin addition and neutralization with ammonia. This method suffered from low yields (65-70%) due to byproduct formation and required extensive solvent recycling [6].
  • Second-Generation (Crystallization Optimization): Chinese patents (CN101575305A) introduced mixed ethanol-methanol systems with precise crystallization control. Ammonium chloride was added as a crystallization seed, improving yield to 85% and reducing solvent volume by 40%. This became the industrial standard post-2010 [6].
  • Third-Generation (Solvent-Free & Formulation Integration): Recent innovations (CN109111378A) utilize vacuum-drying-assisted complexation, eliminating organic solvents. Concurrently, veterinary formulations incorporated excipients like lactose and taurine (45:28:22 ratio) to enhance hepatic metabolism—critical for poultry with immature detoxification systems [3] [4].

Commercial adoption accelerated post-2001 after Chinese approval for poultry fever and pain. By 2023, the global market reached $680 million, driven by livestock applications in Asia-Pacific (60% market share) [1]. Projected growth (CAGR 5.5% to 2030) reflects increased demand for soluble powders compatible with automated farming systems [1].

Table 2: Synthesis Evolution and Industrial Impact

GenerationKey Process FeaturesYieldScalability LimitationsCommercial Adoption
1 (Pre-2000)Methanol solvent, ammonia neutralization65-70%High solvent consumptionLimited to EU markets
2 (2000-2015)Ethanol-methanol mix, ammonium chloride seeding85%Moderate energy inputDominant in China
3 (2015+)Solvent-free complexation, vacuum drying>92%Capital-intensive equipmentEmerging in India/Brazil

Patent Analysis: Intellectual Property Trends and Therapeutic Claims

The patent landscape reveals distinct geographical and technological strategies. Chinese entities dominate manufacturing patents (78% of 120+ filings since 2000), focusing on synthesis efficiency and formulation stability [2] [3] [6]. Shandong Xundakang Biological Technology’s patent (CN105287477A) exemplifies this, claiming taurine-enhanced powder formulations for poultry liver function support—expanding beyond classical COX inhibition to metabolic health claims [3]. Western patents (e.g., Lagaay Medical) prioritize delivery systems, such as rapid-dissolving tablets using dietary fiber-starch matrices (CN115581680A) to enhance shelf-life in tropical climates [4].

Therapeutic claims evolved through three phases:

  • 2000-2010: Focused on analgesic/antipyretic actions in livestock (pigs, cattle) via COX inhibition [7]
  • 2011-2020: Expanded to anti-inflammatory management of avian influenza symptoms in poultry [1] [3]
  • 2021-Present: Include adjuvant effects like "immune support during vaccination stress" (CN115581680A), though mechanistic evidence remains sparse [4]

Litigation patterns indicate aggressive defense of crystallization methods (12 infringement cases in China, 2018-2024), reflecting high-value process IP. Patent families average 3.2 jurisdictions, with China-focused protection (82%) versus global filings (18%) [5] [7].

Table 3: Patent Trends by Technology Category (2010-2025)

CategoryTherapeutic ClaimsKey AssigneesGeographical FocusExpiry Wave
Synthesis MethodsNot applicable (process patents)Shandong Luxi, Wenxian Pfizer AnimalChina (95%)2026-2030
Formulation DesignsHepatic protection, metabolic supportShandong Xundakang, Lagaay MedicalGlobal (China/EU/US)2031-2035
Delivery SystemsStability in high humidity, rapid dissolutionQilu Animal Health, Henan BanglaiSoutheast Asia, Africa2032-2036

Concluding RemarksCarbasalate calcium exemplifies targeted molecular redesign of legacy drugs. Its development leveraged coordination chemistry to solve formulation challenges in veterinary practice, while patent strategies reflect region-specific commercial priorities. Future innovation hinges on biologically integrated formulations advancing beyond solubility enhancement toward metabolic optimization.

Properties

CAS Number

93803-83-9

Product Name

Carbasalate calcium

IUPAC Name

calcium;2-acetyloxybenzoate;urea

Molecular Formula

C19H18CaN2O9

Molecular Weight

458.4 g/mol

InChI

InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2

InChI Key

VYMUGTALCSPLDM-UHFFFAOYSA-L

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.